Glycerol diglycidyl ether, technical grade
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Overview
Description
Glycerol diglycidyl ether (GDE) is an aliphatic epoxy monomer. It serves as a diepoxy crosslinker, possessing several key properties:
- Low viscosity epoxy matrix.
- Cures with aliphatic amines to form a thermosetting material.
- Exhibits good flexibility, low shrinkage, and strong adhesion .
Preparation Methods
Synthetic Routes:: GDE can be synthesized through the reaction of glycerol with epichlorohydrin. The process involves epoxide ring-opening and results in the formation of GDE. The reaction typically occurs under alkaline conditions.
Industrial Production:: Industrial production methods involve scaling up the synthetic route. Large-scale reactors facilitate the reaction between glycerol and epichlorohydrin. The resulting GDE can then be purified and processed for commercial use.
Chemical Reactions Analysis
Types of Reactions:: GDE can undergo various chemical reactions, including:
Epoxide Ring-Opening: The reactive epoxide groups allow GDE to participate in ring-opening reactions with nucleophiles.
Crosslinking: When cured with aliphatic amines, GDE forms crosslinked networks, contributing to its thermosetting properties.
Amines: Aliphatic amines (e.g., ethylenediamine) serve as curing agents.
Alkaline Conditions: The initial synthesis requires an alkaline environment.
Major Products:: The primary product is the crosslinked epoxy network formed during curing. This network provides GDE’s desirable properties.
Scientific Research Applications
GDE finds applications across various fields:
Chemistry: Used in epoxy formulations for coatings, adhesives, and composites.
Biology: As a crosslinker in biomaterials and drug delivery systems.
Medicine: In tissue engineering and controlled drug release.
Industry: For electrical insulation, coatings, and biodegradable plastics.
Mechanism of Action
GDE’s effects stem from its ability to crosslink and form a three-dimensional network. It enhances material properties, such as flexibility and adhesion. Specific molecular targets and pathways may vary based on the application context.
Comparison with Similar Compounds
GDE’s uniqueness lies in its aliphatic nature and compatibility with amine curing agents. Similar compounds include other epoxy monomers like bisphenol A diglycidyl ether and epoxy novolacs .
Remember that GDE’s versatility makes it valuable in both research and industrial settings.
Properties
Molecular Formula |
C18H32O10 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
1,3-bis(oxiran-2-ylmethoxy)propan-2-ol;2,3-bis(oxiran-2-ylmethoxy)propan-1-ol |
InChI |
InChI=1S/2C9H16O5/c10-7(1-11-3-8-5-13-8)2-12-4-9-6-14-9;10-1-7(12-5-9-6-14-9)2-11-3-8-4-13-8/h2*7-10H,1-6H2 |
InChI Key |
QFMWJDGCJROGRC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COCC(CO)OCC2CO2.C1C(O1)COCC(COCC2CO2)O |
Origin of Product |
United States |
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